molecular formula C7H16ClNOS B2911814 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride CAS No. 2241138-41-8

2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride

Cat. No.: B2911814
CAS No.: 2241138-41-8
M. Wt: 197.72
InChI Key: SHGYACMVKKGCTE-UHFFFAOYSA-N
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Description

2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride is a synthetic organic compound characterized by a thiane (saturated six-membered sulfur-containing ring) core substituted with an aminomethyl group at the 4-position and an ethanol moiety linked via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

2-(4-aminothian-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS.ClH/c8-7(1-4-9)2-5-10-6-3-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGYACMVKKGCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-aminothiane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related hydrochlorides with modifications in the core ring, substituents, or functional groups (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight CAS Number Purity Reference
2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride Thiane 4-aminomethyl, ethanol 211.71* 1217983-12-4 95%
Methyl 2-(4-aminothian-4-yl)acetate hydrochloride Thiane 4-aminomethyl, methyl acetate 211.71 1217983-12-4 95%
2-[4-(Aminomethyl)-1,1-dioxo-thian-4-yl]acetic acid hydrochloride Thiane (oxidized) 4-aminomethyl, acetic acid, sulfone groups 257.73 1803591-43-6 -
2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride Benzene 4-ethylphenyl, ethanolamine 201.69 1423029-08-6 -
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol hydrochloride Thiophene 4-bromo, methylaminoethanol 242.56 1293922-14-1 -

*Molecular weight inferred from related entries in .

Key Observations :

  • Functional Groups : The oxidized sulfone group in increases polarity, which may enhance aqueous solubility but reduce membrane permeability.
  • Substituent Effects : Halogenation (e.g., bromine in ) can improve binding affinity to hydrophobic pockets in biological targets, while ethyl groups () may enhance lipophilicity.

Physicochemical Properties

Data from synthesis and analytical reports highlight differences in stability and solubility:

  • Synthesis Methods : The target compound and analogs are typically synthesized via acid-catalyzed hydrolysis (e.g., HCl in THF at 72°C for 4 h, as in ). Ethyl acetate and petroleum ether are common solvents for precipitation .
  • Solubility : The hydrochloride salt form ensures moderate solubility in water and polar solvents. Compounds with oxidized sulfur (e.g., sulfone in ) exhibit higher solubility but lower logP values.
  • Stability : Thiane derivatives () are less prone to oxidation compared to thiophene analogs (), which may degrade under prolonged light exposure.

Biological Activity

2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride is C8H12N2OHClC_8H_{12}N_2O\cdot HCl. Its structure features a thian ring, which is known for contributing to various biological activities. The presence of the amino group enhances its interaction with biological targets.

Research indicates that compounds similar to 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride often exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many aminothiophene derivatives inhibit key enzymes involved in metabolic pathways.
  • Antiproliferative Effects : The compound may exhibit cytotoxicity against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Receptor Modulation : Some studies suggest that it may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

A significant focus has been on the anticancer properties of 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride. Preliminary studies have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from the 2-aminothiophene family have demonstrated effective antiproliferative activity against various cancer lines such as A549 (lung), MCF7 (breast), and HepG2 (liver).

Cell Line IC50 (µM) Reference
A5490.19 - 9.62
MCF71.35 - 8.3
HepG2< 3.276

Toxicity Studies

Toxicity assessments have shown that 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride has low acute toxicity. In animal studies, it was found that the compound is primarily excreted unchanged in urine, indicating minimal metabolic alteration. Observed sub-lethal effects included dyspnoea and local corrosive effects at high doses.

Study Type Findings
Acute ToxicityLD50 > 2000 mg/kg
Dermal ExposureLow acute toxicity; skin sensitizer
Histopathological ChangesRenal proximal tubule swelling observed

Case Studies

One notable case study involved the evaluation of a series of aminothiophene derivatives, including 2-(4-Aminothian-4-yl)ethan-1-ol hydrochloride, against various cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity with IC50 values ranging from low micromolar to sub-micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

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